Methyl beta-L-Fucopyranoside

描述

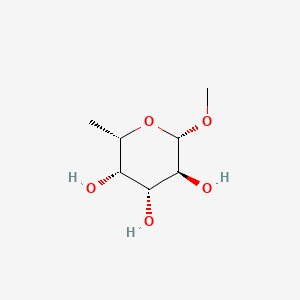

- 甲基-β-L-呋喃果糖苷,也称为6-脱氧-β-L-半乳糖苷甲酯 ,是一种有机化合物。

- 其化学式为C₇H₁₄O₅ ,分子量约为178.18 g/mol .

- 在结构上,它属于O-糖基化合物 类,具体来说是一种糖苷,其中糖基通过O-糖苷键连接 .

- 该化合物是岩藻糖 的衍生物,岩藻糖是一种单糖,常见于各种生物系统中。

准备方法

合成路线: 甲基-β-L-呋喃果糖苷可以通过多种方法合成,包括糖基化反应。

反应条件: 具体条件取决于所选择的合成路线,但典型的糖基化反应涉及使用糖基供体、受体和催化剂。

工业生产: 虽然在工业上没有广泛生产,但研究实验室经常为特定应用制备它。

化学反应分析

反应性: 甲基-β-L-呋喃果糖苷可以进行各种反应,包括, , 和 。

常用试剂和条件:

主要产物: 产物取决于具体的反应条件,但通常涉及修饰的岩藻糖衍生物。

科学研究应用

化学: 甲基-β-L-呋喃果糖苷用作合成更复杂碳水化合物的构建块。

生物学: 它在细胞表面糖基化和相互作用中发挥作用。

医学: 研究人员正在探索其在药物递送系统和作为糖基化模拟物的潜力。

工业: 工业应用有限,但它有助于糖化学研究。

作用机制

靶标: 甲基-β-L-呋喃果糖苷与各种蛋白质相互作用,包括凝集素和糖基转移酶。

途径: 它调节细胞信号传导、免疫反应和细胞粘附过程。

相似化合物的比较

类似化合物: 其他岩藻糖衍生物,如α-L-呋喃果糖苷和β-D-呋喃果糖苷,在结构上具有相似性。

生物活性

Methyl beta-L-fucopyranoside (MeFuc) is a fucosylated carbohydrate that has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a methyl group attached to the fucose sugar, and its ability to interact with various biological systems. This article explores the biological activity of MeFuc, including its enzymatic interactions, immunological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₄O₅ and a molecular weight of 174.18 g/mol. The compound exists in a fucopyranoside form, which is a six-membered ring structure typical of many sugars. Its structure allows it to participate in various biological processes, particularly in glycosylation reactions.

Enzymatic Activity

Research indicates that MeFuc can serve as a substrate for various glycosidases. For instance, studies have shown that enzymes such as α-fucosidase from human sources can cleave the anomeric methyl group from MeFuc, indicating its role as a substrate in enzymatic reactions. In high-throughput assays, MeFuc demonstrated moderate cleavage activity by the β-mannosidase enzyme from Pyrococcus furiosus, suggesting a secondary fucosidase activity due to structural similarities with other sugars like D-mannose .

Table 1: Enzymatic Activity of this compound

| Enzyme Type | Source | Activity Level |

|---|---|---|

| α-Fucosidase | Homo sapiens | Moderate |

| β-Mannosidase | Pyrococcus furiosus | Moderate |

| α-Mannosidase | Canavalia ensiformis | Low |

Immunological Properties

This compound exhibits significant antigenicity, particularly in studies involving human sera. Research has demonstrated that certain oligosaccharides containing MeFuc can elicit immune responses, making them potential candidates for vaccine development or immunotherapy. For example, trisaccharides containing MeFuc were shown to provoke a stronger antibody response in patients infected with Toxocara compared to non-methylated counterparts .

Antioxidant Activity

Recent studies have indicated that MeFuc may possess antioxidant properties. Compounds similar to MeFuc have been shown to scavenge free radicals and protect against oxidative stress, which is crucial for preventing cellular damage in various diseases . This suggests that MeFuc could have applications in health supplements aimed at enhancing antioxidant defenses.

Case Studies and Applications

- Vaccine Development : The antigenicity of MeFuc-containing oligosaccharides has led researchers to explore their use in vaccine formulations. By conjugating these sugars with proteins, it may be possible to enhance immune responses against specific pathogens.

- Therapeutic Uses : Due to its enzymatic interactions and potential antioxidant effects, MeFuc is being investigated for therapeutic applications in conditions related to oxidative stress and inflammation.

- Food Industry : The functional properties of MeFuc are also being explored in the food industry for potential uses as a prebiotic or functional ingredient that may enhance gut health.

属性

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-XUVCUMPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-98-7 | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL .BETA.-L-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Methyl beta-L-Fucopyranoside can act as an acceptor for endo-A transglycosylation, while Methyl alpha-L-fucopyranoside cannot. What is the significance of this difference in anomeric configuration?

A1: The research by Fan et al. [] demonstrates that endo-A exhibits strict specificity for the beta-anomeric configuration of L-fucose derivatives in its transglycosylation activity. [] This suggests that the enzyme's active site has structural requirements that only allow binding and subsequent reaction with the beta-anomer. The inability of the alpha-anomer to engage with the enzyme highlights the importance of stereochemistry in enzyme-substrate interactions. This specificity could be crucial for the enzyme's biological role and has implications for the design of potential inhibitors or for engineering endo-A variants with altered substrate specificity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。